Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside
Overview
Description
"Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside" is a compound that plays a crucial role as an intermediate in the synthesis of modified nucleosides and other biologically significant molecules. Its structure involves the ribofuranose sugar moiety protected by p-chlorobenzoyl groups, which are key for selective reactions in synthetic pathways.
Synthesis Analysis
The synthesis of similar protected ribofuranosides involves multiple steps, including protection of hydroxyl groups, activation of leaving groups, and control of stereochemistry. For example, the synthesis of related compounds typically involves benzoylation of the ribofuranose sugar followed by selective protection and deprotection steps to achieve the desired substitution pattern (Shang Zhi-cai, 2006).
Molecular Structure Analysis
The molecular structure of "Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside" and its analogs can be characterized by techniques such as NMR, IR, and MS. These methods provide detailed information on the molecular framework, the configuration of the sugar moiety, and the positions of the protecting groups, as shown in studies of closely related molecules (Leng Yi-xin, 2009).
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside is involved in various chemical synthesis processes, demonstrating its utility in constructing complex molecules. For instance, it has been utilized in the synthesis of pentofuranosyl bromides, where methyl α,β- D -ribofuranoside underwent p-nitrobenzoylation to produce related compounds through reactions with HBr in acetic acid, highlighting its role in the preparation of specific bromide derivatives (Khadem, Audichya, Niemeyer, & Kloss, 1976). Additionally, it has been used in the synthesis of nucleoside analogs, such as in the preparation of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues, showcasing its importance in the development of compounds with potential biological activities (Raju, Smee, Robins, & Vaghefi, 1989).
Catalysis and Stereoselective Syntheses
This compound also plays a significant role in catalysis and stereoselective syntheses. It has been involved in the stereoselective synthesis of α-D- and β-D-ribofuranosides, where its derivatives were used in conjunction with silver salts and other reagents to achieve high yields and selectivity, demonstrating its utility in the precise construction of stereochemically defined molecules (Shimomura & Mukaiyama, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3/t21-,22-,23-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWARYRHSAZOBMO-DVAKJLRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579824 | |
Record name | Methyl 2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-(((4-Chlorobenzoyl)oxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl bis(4-chlorobenzoate) | |
CAS RN |
29755-00-8 | |
Record name | Methyl 2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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